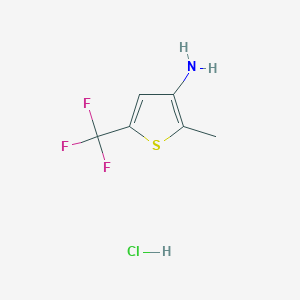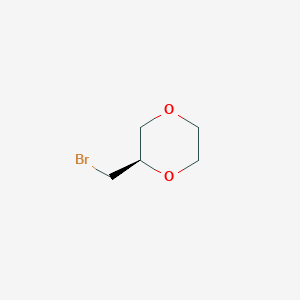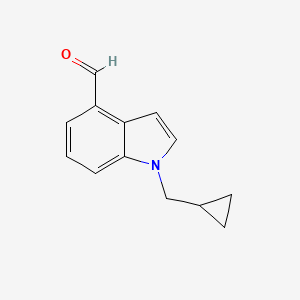
1-Cyclopropylmethyl-1H-indole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropylmethyl-1H-indole-4-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 4-position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropylmethyl-1H-indole-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a cyclopropylmethyl ketone reacts with phenylhydrazine under acidic conditions to form the indole ring . The aldehyde group can then be introduced at the 4-position through a formylation reaction using reagents such as Vilsmeier-Haack reagent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis followed by formylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopropylmethyl-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1-Cyclopropylmethyl-1H-indole-4-carboxylic acid.
Reduction: 1-Cyclopropylmethyl-1H-indole-4-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-Cyclopropylmethyl-1H-indole-4-carbaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Cyclopropylmethyl-1H-indole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, leading to modulation of cellular processes. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function . The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-indole-4-carbaldehyde: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
1-Benzyl-1H-indole-4-carbaldehyde: Similar structure but with a benzyl group instead of a cyclopropylmethyl group.
Uniqueness
1-Cyclopropylmethyl-1H-indole-4-carbaldehyde is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C13H13NO |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
1-(cyclopropylmethyl)indole-4-carbaldehyde |
InChI |
InChI=1S/C13H13NO/c15-9-11-2-1-3-13-12(11)6-7-14(13)8-10-4-5-10/h1-3,6-7,9-10H,4-5,8H2 |
Clé InChI |
HJVAQLYXYSPMFT-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CN2C=CC3=C(C=CC=C32)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


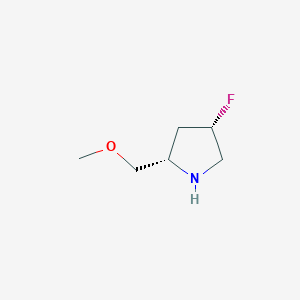
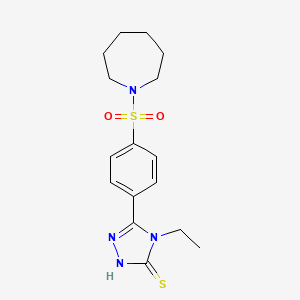
![Benzyl 4-(methylamino)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B12991650.png)
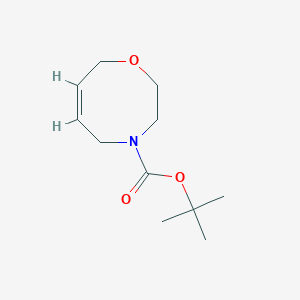
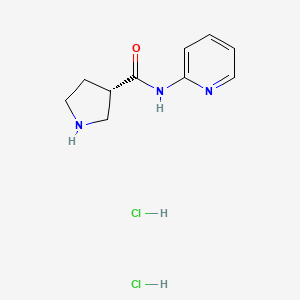
![N-(3-((2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)amino)-3-oxo-1-phenylpropyl)benzamide](/img/structure/B12991667.png)

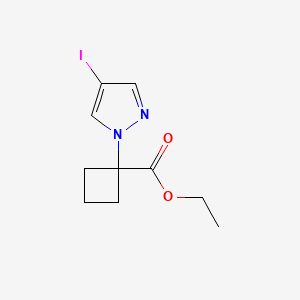
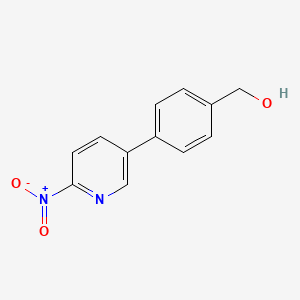

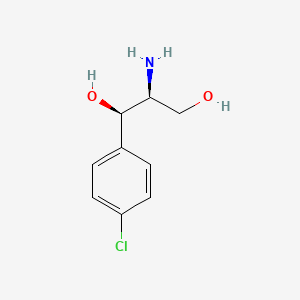
![tert-Butyl (1S,3aR,6aS)-1-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12991706.png)
